molecular formula C45H54N7O9P B13655355 (1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite

(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B13655355
M. Wt: 867.9 g/mol
InChI Key: UUBFSNDSLDOIDQ-NIQOLRRHSA-N
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Description

The compound (1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the bicyclic core structure, followed by the introduction of the purine moiety and the bis(4-methoxyphenyl)(phenyl)methoxy group. The final step involves the attachment of the (2-cyanoethyl) diisopropylphosphoramidite group. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the purine moiety and the phosphoramidite group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids, while reduction of the cyano group could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool for studying molecular interactions and cellular processes. It can be used in assays to investigate enzyme activity, protein-DNA interactions, and other biochemical phenomena.

Medicine

In medicine, the compound’s potential as a therapeutic agent is of significant interest. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. Its unique structure makes it a candidate for applications in pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic molecules with purine moieties and phosphoramidite groups. Examples include:

  • (1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique bicyclic structure. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile and valuable compound for research and industrial applications.

Properties

Molecular Formula

C45H54N7O9P

Molecular Weight

867.9 g/mol

IUPAC Name

N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38+,42-,44-,62?/m1/s1

InChI Key

UUBFSNDSLDOIDQ-NIQOLRRHSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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